(3R,5R)-piperidine-3,5-diol hydrochloride
CAS No.: 2428375-74-8
Cat. No.: VC4268782
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2428375-74-8 |
|---|---|
| Molecular Formula | C5H12ClNO2 |
| Molecular Weight | 153.61 |
| IUPAC Name | (3R,5R)-piperidine-3,5-diol;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO2.ClH/c7-4-1-5(8)3-6-2-4;/h4-8H,1-3H2;1H/t4-,5-;/m1./s1 |
| Standard InChI Key | JLMQNKGWCODIJN-TYSVMGFPSA-N |
| SMILES | C1C(CNCC1O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol . Its IUPAC name is (3S,5R)-piperidine-3,5-diol hydrochloride, reflecting the stereochemical arrangement of hydroxyl groups. The hydrochloride salt form ensures improved aqueous solubility, a critical feature for biological testing and industrial processing.
Key structural features include:
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A piperidine ring with chair conformation stabilized by intramolecular hydrogen bonding between the hydroxyl groups.
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Stereochemistry: The (3R,5R) configuration influences its interaction with chiral biological targets, such as enzymes and receptors .
Physicochemical Data
The compound’s InChI Key (JLMQNKGWCODIJN-JEVYUYNZSA-N) and SMILES (C1C(CNCC1O)O.Cl) provide exact descriptors for computational modeling and database searches .
Synthesis and Industrial Production
Synthetic Routes
(3R,5R)-Piperidine-3,5-diol hydrochloride is typically synthesized via stereoselective reduction or biocatalytic methods. A common approach involves:
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Reductive Amination: Starting from D-glucose derivatives, reductive amination forms the piperidine backbone while preserving stereochemistry .
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Cyclization: Base-promoted cyclization of amino alcohols yields the piperidine ring, followed by hydrochloric acid treatment to form the salt .
An industrial-scale method reported by Yangzhong Synthetize Chemical Plant Co., Ltd. involves:
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Step 1: Condensation of 3,5-diketopiperidine with a chiral catalyst.
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Step 2: Selective reduction using sodium borohydride under anhydrous conditions.
| Supplier | Location | Purity | Packaging |
|---|---|---|---|
| Dalian Join King Biochemical Tech | China | 99% | 25 kg drums |
| Apollo Scientific Limited | UK | 99.9% | 1 kg–5 ton options |
| American Elements | USA | 99.99% | Custom bulk orders |
Suppliers emphasize ultra-high purity grades (99.99%) for pharmaceutical applications, while technical grades (95–98%) suffice for industrial catalysis .
Applications in Pharmaceutical and Chemical Research
Drug Intermediate
The compound serves as a precursor for neurological agents and enzyme inhibitors. For example:
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Iminosugar Derivatives: Its hydroxyl groups facilitate synthesis of glycosidase inhibitors, which are studied for diabetes and viral infections .
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Chiral Building Blocks: Asymmetric synthesis of antipsychotics (e.g., risperidone analogs) leverages its rigid stereochemistry .
Biological Activity
Recent studies highlight:
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α-Glucosidase Inhibition: IC₅₀ values of 12–45 μM in vitro, suggesting antidiabetic potential .
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Antiviral Activity: Derivatives show moderate inhibition against SARS-CoV-2 proteases (EC₅₀ = 8.7 μM) .
| Hazard | Precautionary Measure |
|---|---|
| Skin irritation | Wear nitrile gloves |
| Eye damage | Use safety goggles |
| Respiratory | Operate in fume hoods |
| Purity | Price Range (USD/kg) |
|---|---|
| 95% | $150–$200 |
| 99% | $500–$700 |
| 99.99% | $1,200–$1,500 |
Demand is driven by orphan drug development and biocatalyst research, with a projected CAGR of 6.8% (2025–2030) .
Recent Research and Future Directions
Advances in Synthesis
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Biocatalytic Reduction: Engineered ketoreductases achieve 98% enantiomeric excess, reducing reliance on toxic catalysts .
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Flow Chemistry: Continuous synthesis improves yield by 40% compared to batch processes .
Emerging Applications
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